N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-6-12(18-16(21)14-7-8-17-22-14)10-13(11)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXCMGPAAVJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions.
Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Final coupling step: The final step involves coupling the isoxazole and piperidinyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to various therapeutic effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound shares structural motifs with several carboxamide derivatives, but key differences in substituents influence physicochemical and metabolic properties:
Key Observations :
- The target compound uniquely incorporates a 2-oxopiperidinyl group , which may enhance solubility or target binding compared to simpler aryl substituents (e.g., acetylphenyl in ).
- The 4,5-dihydroisoxazole analog has a saturated isoxazole ring, which could alter conformational flexibility and metabolic pathways compared to the aromatic oxazole core.
Stability and Metabolic Considerations
- Plasma/Urine Stability : The target compound may share instability in biological matrices with the 4,5-dihydroisoxazole derivative R004 (), which requires sample acidification to prevent degradation during bioanalytical studies . This suggests that This compound might also necessitate stringent handling protocols.
- Hydrolytic Susceptibility : The 4,5-dihydroisoxazole carboxamide undergoes hydrolysis during biotransformation , whereas the aromatic oxazole core in the target compound could confer greater resistance to enzymatic cleavage.
Potential Bioactivity and Functional Groups
- Oxazole vs. Thiazole Cores: The thiazole-containing analog includes a sulfur atom, which may enhance interactions with metal ions or cysteine residues in biological targets.
- Substituent Effects :
- The 2-oxopiperidinyl group in the target compound could mimic peptide bonds, suggesting possible protease or kinase inhibitory activity.
- The 4-methoxyphenyl group in may improve lipophilicity and membrane permeability compared to the target’s 4-methylphenyl substituent.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and applications in various fields.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O3
- Molecular Weight : 329.36 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidinyl Intermediate : The reaction begins with the formation of a piperidine derivative through the reaction of piperidine with suitable carbonyl compounds.
- Oxazole Formation : The subsequent cyclization of the intermediate with appropriate reagents leads to the formation of the oxazole ring.
- Carboxamide Group Introduction : Finally, the carboxamide group is introduced to complete the synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could act on various receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study examining various oxazole derivatives, this compound was found to be one of the most potent compounds against A549 lung cancer cells, showcasing an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin.
Case Study 2: Molecular Docking Studies
Molecular docking studies have suggested that this compound binds effectively to the active sites of target proteins involved in tumor growth and metastasis, indicating its potential as a therapeutic agent in oncology.
Applications
The potential applications of this compound extend beyond oncology:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.
- Biochemical Research : It can be used as a tool compound to study specific biochemical pathways and interactions.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide?
Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDCI or DCC) to activate the oxazole-5-carboxylic acid moiety for amide bond formation .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may facilitate heterocyclic ring formation or cross-coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. What methodologies are recommended for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., 2-oxopiperidinyl at the meta position of the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 356.16) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the 2-oxopiperidinyl moiety .
Q. How can researchers design initial bioactivity screening assays for this compound?
- Enzyme Inhibition Assays : Test against serine proteases (e.g., ACE2) using fluorogenic substrates, given structural similarities to known viral entry inhibitors .
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to evaluate membrane permeability in HEK293 or Vero E6 cells .
- Cytotoxicity Profiling : MTT assays in primary human cells to establish safety margins (IC50 > 10 µM recommended) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
-
Substituent Variations : Synthesize analogs with modified groups (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or 4-fluorophenyl) and compare ACE2 binding affinities via surface plasmon resonance (SPR) .
-
Key SAR Insights :
Substituent Bioactivity (IC50 vs. ACE2) Solubility (LogP) 4-Methyl 0.8 µM 2.1 4-Methoxy 1.2 µM 1.8 4-Fluoro 0.5 µM 2.3 Data derived from analogs in .
Q. How should researchers resolve contradictory data regarding the compound’s mechanism of action?
- Orthogonal Assays : Pair SPR (binding affinity) with functional assays (e.g., pseudovirus entry inhibition) to distinguish direct target engagement from off-target effects .
- Kinetic Analysis : Measure association/dissociation rates (k_on/k_off) to confirm competitive vs. allosteric inhibition .
- Mutagenesis Studies : Introduce ACE2 mutations (e.g., K353R) to validate binding site specificity .
Q. What strategies are effective for studying molecular interactions between this compound and biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ACE2, focusing on hydrogen bonds with residues like Asp38 or hydrophobic contacts with Tyr41 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM : Resolve compound-bound ACE2 complexes at near-atomic resolution for mechanistic insights .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma Stability Assays : Use human plasma at 37°C to measure half-life (t1/2) and identify metabolic soft spots (e.g., oxazole ring oxidation) .
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
